molecular formula C9H8O3 B1298115 2,3-Dihydrobenzofuran-5-Carboxylic Acid CAS No. 76429-73-7

2,3-Dihydrobenzofuran-5-Carboxylic Acid

Cat. No. B1298115
CAS RN: 76429-73-7
M. Wt: 164.16 g/mol
InChI Key: YXYOLVAXVPOIMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydrobenzofuran-5-Carboxylic Acid is a chemical compound that belongs to the class of organic compounds known as dihydrobenzofurans. These compounds contain a benzofuran moiety that is partially saturated by the addition of two hydrogen atoms at a specific location in the structure. The compound is of interest due to its presence in various biologically active molecules and its potential use in pharmaceutical applications.

Synthesis Analysis

The synthesis of related 2,3-dihydrobenzofuran derivatives has been explored in several studies. For instance, a one-pot synthesis of 2-arylbenzofuran-3-carboxylic acids was achieved using a Cu-catalyzed hydroxylation and aerobic oxidative cycloetherification under microwave conditions, which could potentially be adapted for the synthesis of 2,3-dihydrobenzofuran-5-carboxylic acid . Another study reported the synthesis of 3-acyloxy-2,3-dihydrobenzofurans through a metal-free coupling reaction between 2-vinylphenols and carboxylic acids, which highlights the versatility of synthetic approaches for such compounds . Additionally, the synthesis of optically active trans-2-Aryl-2,3-dihydrobenzofuran-3-carboxylic acid esters via a C-H insertion reaction has been described, showcasing the potential for creating chiral derivatives of dihydrobenzofurans .

Molecular Structure Analysis

The molecular structure of dihydrobenzofuran derivatives can be complex and is often elucidated using various spectroscopic techniques. For example, the structure of 6-Hydroxy-2-methylbenzofuran-4-carboxylic acid was determined using NMR, ESI-MS, FT-IR, and single-crystal X-ray diffraction . These techniques could similarly be applied to determine the structure of 2,3-dihydrobenzofuran-5-carboxylic acid and its derivatives.

Chemical Reactions Analysis

Dihydrobenzofuran derivatives can undergo various chemical reactions, which are essential for their functionalization and application in drug synthesis. The coupling reactions, as mentioned earlier, and the C-H insertion reactions are examples of chemical transformations that these compounds can undergo . Moreover, the synthesis of 2,3-dihydroxybenzoic acid, although not a direct derivative, involves a Curtius rearrangement, indicating the potential for complex chemical transformations in the synthesis of related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of dihydrobenzofuran derivatives are influenced by their molecular structure. For instance, the synthesis of libraries based on benzofuran and 2,3-dihydrobenzofuran scaffolds aimed to achieve variation in physicochemical properties for potential lead compounds in drug discovery . The properties such as molecular weight, partition coefficients, and functional group tolerance are critical for the pharmacokinetic and pharmacodynamic profiles of these compounds.

Scientific Research Applications

Field: Medicinal Chemistry

  • Benzofuran compounds are ubiquitous in nature and have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
  • The benzofuran ring is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .
  • For example, a recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

Field: Organic Chemistry

  • A cooperative catalytic system comprising a Pd/XPhos complex and a potassium salt of 5-norbornene-2-carboxylic acid was developed to promote the annulation between aryl iodides and epoxides .
  • This method provides highly convergent access to valuable 2,3-dihydrobenzofuran (DHBF) scaffolds .
  • The unique potassium salt of the inexpensive 5-norbornene-2-carboxylic acid serves as a highly efficient catalytic mediator (10 mol%), which leads to fewer side reactions .

Field: Antimicrobial Research

  • Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .
  • This scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets .
  • Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen and angelicin have been used in the treatment of skin diseases such as cancer or psoriasis .

Field: Cancer Research

  • Some substituted benzofurans have shown significant cell growth inhibitory effects .
  • For example, compound 36 was found to have significant cell growth inhibitory effects, with inhibition rates in different types of cancer cells by 10 μM of compound 36 as follows: Leukemia K-562 and SR (inhibition rate: 56.84% and 60.89% respectively), Non-small cell lung cancer NCI-H322M and NCI-H460 (inhibition rate: 40.87% and 80.92% respectively), Colon cancer HCT-116, KM12 and SW-620 (inhibition rate: 72.14%, 41.49 and 40.82% respectively), CNS cancer SNB-75 and U251 (inhibition rate: 58.02% and 73.94% respectively), Melanoma LOX IMVI and MDA-MB-435 (inhibition rate: 72.69% and 50.64% respectively), and Ovarian cancer OVCAR-4 and OVCAR-8 (inhibition rate: 56.45% and 44.50% respectively) .

Field: Organic Synthesis

  • Carboxylic acids, including 2,3-Dihydrobenzofuran-5-Carboxylic Acid, have a wide range of applications in organic synthesis .
  • They can be used for obtaining small molecules, macromolecules, synthetic or natural polymers, modification surface of nanoparticles metallic, modification surface of nanostructure such as carbon nanotubes and graphene, nanomaterials, medical field, pharmacy, etc .
  • Carboxylic acids can be natural and synthetic, can be extracted or synthesized, presented chemical structure highly polar, active in organic reactions, as substitution, elimination, oxidation, coupling, etc .

Future Directions

Benzofuran compounds, including 2,3-Dihydrobenzofuran-5-Carboxylic Acid, have potential applications in many aspects due to their biological activities . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Therefore, future research may focus on the development of new drugs based on these compounds .

properties

IUPAC Name

2,3-dihydro-1-benzofuran-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c10-9(11)7-1-2-8-6(5-7)3-4-12-8/h1-2,5H,3-4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXYOLVAXVPOIMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10350321
Record name 2,3-Dihydrobenzofuran-5-Carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydrobenzofuran-5-Carboxylic Acid

CAS RN

76429-73-7
Record name 2,3-Dihydrobenzofuran-5-Carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dihydrobenzo[b]furan-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 1-(2,3-dihydrobenzofuran-5-yl)ethanone (4.0 g, 25 mmol) and sodium hypochlorite [160 mL of a 6.0% aqueous solution, (Clorox brand of bleach)] at 55° C. is stirred for 1 h. The mixture (now homogeneous) is cooled to rt and solid sodium bisulfite is added until a clear color persists. Hydrochloric acid (80 mL of a 1.0 N aqueous solution) is added, followed by extraction with EtOAc. The organic layer is washed with brine, dried (MgSO4), filtered, and concentrated in vacuo to afford 3.93 g (97%) of 2,3-dihydrobenzofuran-5-carboxylic acid as a white solid. 1H NMR (400 MHz, CDCl3) δ 11.0-10.3, 8.00, 6.87, 4.72, 3.31.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dihydrobenzofuran-5-Carboxylic Acid
Reactant of Route 2
2,3-Dihydrobenzofuran-5-Carboxylic Acid
Reactant of Route 3
Reactant of Route 3
2,3-Dihydrobenzofuran-5-Carboxylic Acid
Reactant of Route 4
Reactant of Route 4
2,3-Dihydrobenzofuran-5-Carboxylic Acid
Reactant of Route 5
Reactant of Route 5
2,3-Dihydrobenzofuran-5-Carboxylic Acid
Reactant of Route 6
2,3-Dihydrobenzofuran-5-Carboxylic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.